2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and properties. This compound is part of the tetrahydroquinoline family, which is characterized by a partially saturated quinoline ring system. The presence of the sulfonyl group attached to the 4-methylphenyl moiety adds to its distinctiveness and potential reactivity.
Preparation Methods
The synthesis of 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like NH3 or RSH. .
Scientific Research Applications
2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include:
4-Hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide: This compound shares the sulfonyl group and a similar aromatic structure but differs in the core ring system
2,4,4-Trimethyl-1-pentanol: Although structurally different, it is a metabolite of a related compound and shares some chemical properties.
Other Tetrahydroquinoline Derivatives: Various derivatives with different substituents on the quinoline ring exhibit unique properties and reactivities, highlighting the versatility of this chemical family.
Properties
IUPAC Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-3,4-dihydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-9-11-16(12-10-14)23(21,22)20-18-8-6-5-7-17(18)15(2)13-19(20,3)4/h5-12,15H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNGHVVVJQBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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